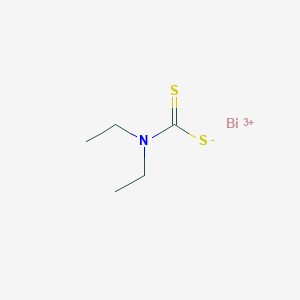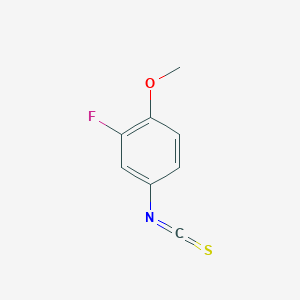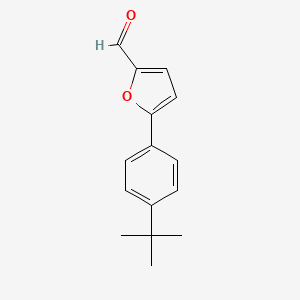
5-(4-叔丁基苯基)呋喃-2-甲醛
描述
“5-(4-Tert-butylphenyl)furan-2-carbaldehyde” is a chemical compound with the molecular formula C15H16O2. It has a molecular weight of 228.29 g/mol . This compound is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The InChI code for “5-(4-Tert-butylphenyl)furan-2-carbaldehyde” is 1S/C15H16O2/c1-15(2,3)12-6-4-11(5-7-12)14-9-8-13(10-16)17-14/h4-10H,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“5-(4-Tert-butylphenyl)furan-2-carbaldehyde” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.科学研究应用
热力学性质
- 对相关化合物的研究,比如呋喃-2-甲醛的不同异构体,重点在于确定它们的热力学性质。这些性质对于优化这些化合物的合成、纯化和应用至关重要。例如,对硝基苯基呋喃-2-甲醛的研究使用了克努森蒸发法来确定饱和蒸汽压的温度依赖性,从而能够计算在特定温度下升华和蒸发的焓、熵和吉布斯能 (Dibrivnyi 等人,2015 年)。
合成和反应性
- 研究探索了合成呋喃和噻吩-2-羧酸的便捷途径,包括那些具有各种取代基的化合物。这项研究对于开发 5-(4-叔丁基苯基)呋喃-2-甲醛等化合物的合成方法至关重要 (查德威克等人,1973 年)。
- 另一项研究重点关注取代的呋喃和噻吩-2-甲醛的制备,提供了对甲酰化和异丙基化过程的见解,这与了解 5-(4-叔丁基苯基)呋喃-2-甲醛等化合物的反应性有关 (查德威克等人,1973 年)。
光物理和振动研究
- 振动光谱研究,例如对 5-(4-氟苯基)-呋喃-2-甲醛的研究,提供了对类似化合物的な光物理性质的见解,这对于在材料科学和光学中的应用至关重要 (伊利埃斯库等人,2002 年)。
在合成中用作构件
- 呋喃-2-甲醛已被用作合成生物活性化合物的 C1 构件。例如,它们已被用于喹唑啉-4(3H)-酮的合成,突出了它们在制药和有机化学应用中的潜力 (于等人,2018 年)。
酸氯衍生物的生产
- 已经生产了来自生物质衍生醛的酸氯衍生物,例如 5-(氯甲基)糠醛,表明呋喃-2-甲醛衍生物在合成生物燃料和聚合物的有用中间体中具有潜力 (达塔等人,2015 年)。
细胞毒活性研究
- 对呋喃-2-甲醛类似物(例如 3-苄基-5-芳基亚烷基-呋喃-2(5H)-酮)的研究探索了它们对各种癌细胞系的细胞毒活性,展示了呋喃衍生物在药物化学中的潜力 (特谢拉等人,2007 年)。
抗氧化剂和抗菌应用
- 已经对涉及呋喃-2-甲醛的查耳酮衍生物进行了研究,以了解它们的抗氧化剂特性。这表明呋喃衍生物在开发抗氧化剂中的作用 (普拉巴卡兰等人,2021 年)。
- 已经进行了涉及呋喃-2-甲醛衍生物的抗菌活性研究,表明这些化合物在创建抗菌剂中的潜在用途 (马蒂丘克等人,2021 年)。
属性
IUPAC Name |
5-(4-tert-butylphenyl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,3)12-6-4-11(5-7-12)14-9-8-13(10-16)17-14/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOKXAQEJOFNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
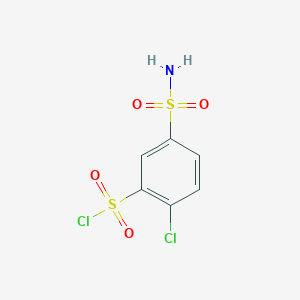
![2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid](/img/structure/B3370136.png)

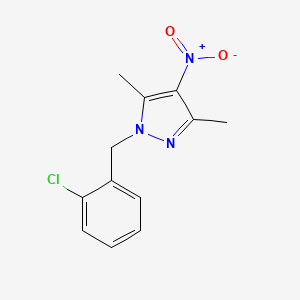
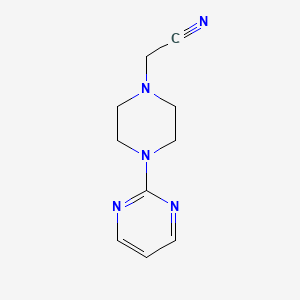
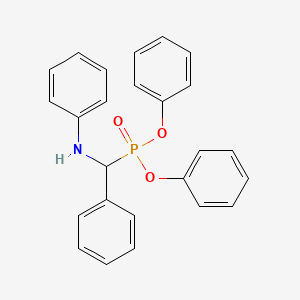
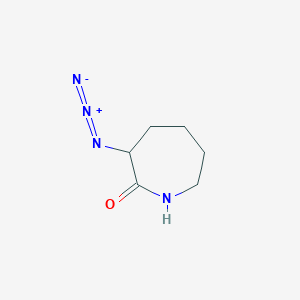
![1-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3370176.png)

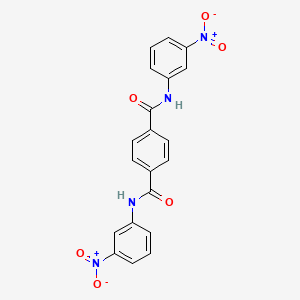
![2-chloro-N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B3370201.png)
![N-[4-(methylsulfonyl)phenyl]urea](/img/structure/B3370203.png)
